Cas no 942473-68-9 (1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine)

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine structure
942473-68-9 structure
Product Name:1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine
CAS No:942473-68-9
MF:C11H12BrF3N2O2S
MW:373.189391136169
CID:2852786
PubChem ID:26597040
Update Time:2025-04-21

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine Chemical and Physical Properties

Names and Identifiers

    • MFCD09475453
    • DTXSID40650169
    • DB-017274
    • 942473-68-9
    • 1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)piperazine
    • 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine
    • 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperazine
    • 1-[4-BROMO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE
    • MDL: MFCD09475453
    • Inchi: 1S/C11H12BrF3N2O2S/c12-10-2-1-8(7-9(10)11(13,14)15)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
    • InChI Key: JTAMMQLGLAZTKG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(F)(F)F)S(N1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 371.97550Da
  • Monoisotopic Mass: 371.97550Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.8Ų

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine Pricemore >>

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